3-amino-N,N,5-trimethylbenzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields, including medical, industrial, biological, and potential drug industries .
Method of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
Results: The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .
3-amino-N,N,5-trimethylbenzamide has been studied for its potential antioxidant and antibacterial activities .
Method of Application: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
3-Amino-N,N,5-trimethylbenzamide is a chemical compound with the molecular formula C₁₀H₁₄N₂O. It appears as a white to off-white solid and is soluble in water, with a molecular weight of approximately 214.69 g/mol. The compound features an amino group and a trimethylbenzamide structure, which contribute to its unique chemical properties and potential biological activities. It belongs to the class of organic compounds known as amides, which are recognized for their diverse range of biological activities.
Research indicates that 3-amino-N,N,5-trimethylbenzamide exhibits various biological activities. It has potential applications in pharmaceutical research due to its structural features that allow for interactions within biological systems. The specific mechanisms of action are still under investigation, but its interaction with enzymes and receptors suggests it may serve as an inhibitor or activator in biochemical pathways. Further studies are necessary to elucidate its therapeutic potential in clinical settings.
The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves several steps:
This method allows for efficient laboratory-scale production and is adaptable for industrial applications.
3-Amino-N,N,5-trimethylbenzamide has numerous applications across different fields:
Interaction studies involving 3-amino-N,N,5-trimethylbenzamide focus on its binding affinity to various biological targets. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic use. Research aims to clarify how this compound interacts with specific enzymes or receptors, which could inform its potential applications in drug development.
Several compounds share structural similarities with 3-amino-N,N,5-trimethylbenzamide. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Amino-N,N,3-trimethylbenzamide | 953739-92-9 | 0.98 | Different position of amino group; potential use in similar applications. |
4-Amino-N-(2-diethylaminoethyl)benzamide | 51-06-9 | 0.88 | Contains diethylamino group; may exhibit different pharmacological properties. |
5-Amino-2-methylisoindoline-1,3-dione | 2307-00-8 | 0.88 | Isoindoline core; potential applications in different therapeutic areas. |
N,N-Diethylamino-N-(4-methylphenyl)acetamide | Not specified | 0.85 | Contains diethylamino group; different pharmacodynamics compared to trimethyl derivatives. |
These compounds illustrate the diversity within this chemical class while emphasizing the unique structural characteristics of 3-amino-N,N,5-trimethylbenzamide that may influence its biological activity and therapeutic potential .
Irritant